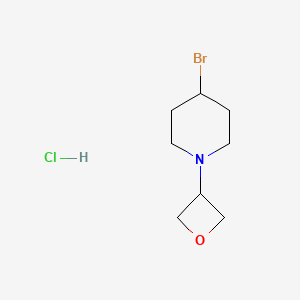

4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride

Description

4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride is a synthetic compound widely used in scientific and medical research. It is known for its versatility in the synthesis of various compounds, including peptides, peptidomimetics, and other small molecules. This compound is particularly valuable in the study of biochemical and physiological effects, making it a crucial tool in laboratory settings.

Properties

Molecular Formula |

C8H15BrClNO |

|---|---|

Molecular Weight |

256.57 g/mol |

IUPAC Name |

4-bromo-1-(oxetan-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C8H14BrNO.ClH/c9-7-1-3-10(4-2-7)8-5-11-6-8;/h7-8H,1-6H2;1H |

InChI Key |

BRRVOYUPZFCUIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1Br)C2COC2.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride involves several steps:

Reaction of 3-chloropropionitrile with ethylene oxide: This forms 3-(oxetan-3-yl)propanenitrile.

Reduction of 3-(oxetan-3-yl)propanenitrile: Sodium borohydride is used as the reducing agent to produce 3-(oxetan-3-yl)propan-1-amine.

Reaction with 4-bromo-1-chlorobutane: The intermediate is then reacted with 4-bromo-1-chlorobutane to form the final product.

Isolation as hydrochloride salt: Hydrochloric acid is added to the reaction mixture, and the resulting precipitate is filtered to isolate the product as the hydrochloride salt.

Chemical Reactions Analysis

4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.

Oxidation Reactions: It can also undergo oxidation reactions, leading to the formation of various oxidized products.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are essential for studying protein structure and function.

Biology: The compound is used to study enzyme kinetics and enzyme inhibition, as well as receptor-ligand interactions.

Medicine: It is valuable in the synthesis of small molecules that can be used to study the biochemical and physiological effects of drugs.

Industry: The compound’s versatility makes it useful in various industrial applications, including the development of new materials and chemicals.

Mechanism of Action

4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for breaking down acetylcholine, a neurotransmitter crucial for nervous system function. By binding to the active site of AChE, the compound prevents the enzyme from breaking down acetylcholine, leading to increased levels of acetylcholine in the brain.

Comparison with Similar Compounds

4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride is unique due to its specific structure and mechanism of action. Similar compounds include:

4-Bromopiperidine: Another brominated piperidine derivative used in various chemical syntheses.

3-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride: A compound with similar applications in medicinal chemistry.

4-Bromo-1-(oxetan-3-yl)-1H-pyrazole: Another oxetane-containing compound used in scientific research.

These compounds share some similarities in their chemical structure and applications but differ in their specific uses and mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.